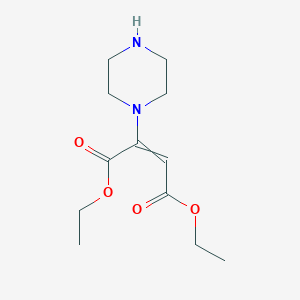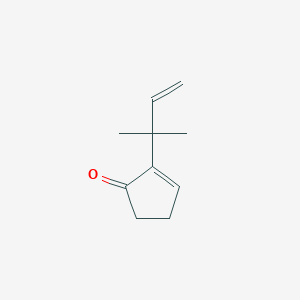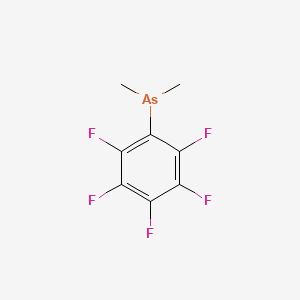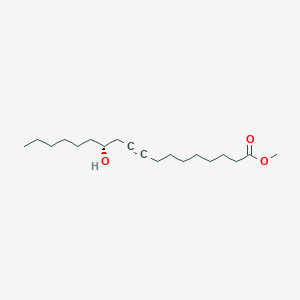
Methyl (12R)-12-hydroxyoctadec-9-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (12R)-12-hydroxyoctadec-9-ynoate is a chemical compound that belongs to the class of esters It is characterized by a hydroxyl group at the 12th position and a triple bond between the 9th and 10th carbon atoms in an 18-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (12R)-12-hydroxyoctadec-9-ynoate typically involves the esterification of the corresponding carboxylic acid with methanol. One common method is the reaction of 12-hydroxyoctadec-9-ynoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable processes. These could include continuous flow reactors and the use of more robust catalysts to enhance reaction rates and yields. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Methyl (12R)-12-hydroxyoctadec-9-ynoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation catalysts like palladium on carbon.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Hydrogen gas in the presence of palladium on carbon or other hydrogenation catalysts.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 12-oxo-octadec-9-ynoate.
Reduction: Formation of Methyl (12R)-12-hydroxyoctadec-9-ene or Methyl (12R)-12-hydroxyoctadecanoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl (12R)-12-hydroxyoctadec-9-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties .
Mechanism of Action
The mechanism of action of Methyl (12R)-12-hydroxyoctadec-9-ynoate depends on its specific application. In biological systems, it may interact with cellular membranes and proteins, affecting their function. The hydroxyl group and the triple bond can participate in various biochemical reactions, influencing the compound’s activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Methyl (12R)-12-hydroxyoctadec-9-ynoate can be compared with other esters such as:
Methyl oleate: Similar in structure but lacks the hydroxyl group and triple bond.
Methyl linoleate: Contains multiple double bonds but no hydroxyl group.
Methyl stearate: Saturated ester without any double or triple bonds.
The unique features of this compound, such as the hydroxyl group and the triple bond, make it distinct and potentially more versatile in various applications .
Properties
CAS No. |
59959-32-9 |
|---|---|
Molecular Formula |
C19H34O3 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
methyl (12R)-12-hydroxyoctadec-9-ynoate |
InChI |
InChI=1S/C19H34O3/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2/h18,20H,3-9,11-12,14-17H2,1-2H3/t18-/m1/s1 |
InChI Key |
IZCLGPZFWADXHQ-GOSISDBHSA-N |
Isomeric SMILES |
CCCCCC[C@H](CC#CCCCCCCCC(=O)OC)O |
Canonical SMILES |
CCCCCCC(CC#CCCCCCCCC(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Oxo[tris(undecafluoropentyl)]-lambda~5~-phosphane](/img/structure/B14614140.png)

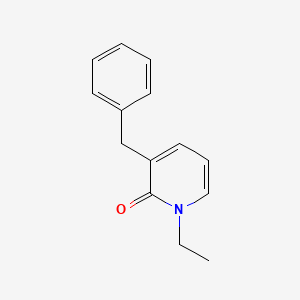

![Trimethyl{[9-(trimethylsilyl)-9H-fluoren-9-yl]oxy}silane](/img/structure/B14614175.png)
![Methanone, [5-methoxy-2-phenyl-1-(phenylmethyl)-1H-indol-3-yl]phenyl-](/img/structure/B14614181.png)

![3-Methyl-4-[4-(trifluoromethyl)benzene-1-sulfonyl]but-2-en-1-ol](/img/structure/B14614200.png)
